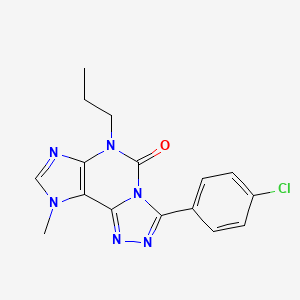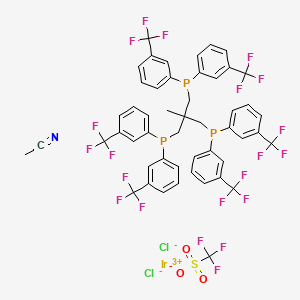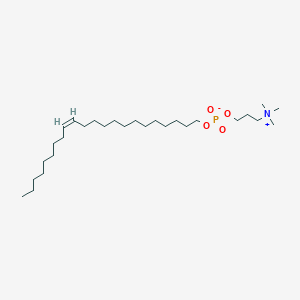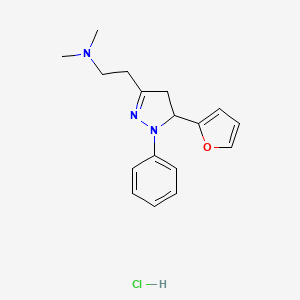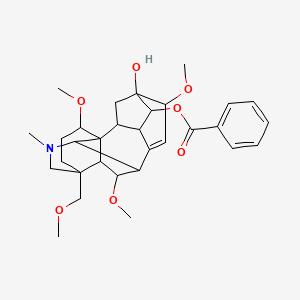
2-Hydroxydexibuprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxydexibuprofen is a derivative of dexibuprofen, which is the pharmacologically active enantiomer of ibuprofen. This compound is known for its anti-inflammatory and analgesic properties, making it a valuable agent in the treatment of pain and inflammation. The hydroxyl group in its structure enhances its solubility and potentially its bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydexibuprofen typically involves the hydroxylation of dexibuprofen. One common method is the catalytic hydroxylation using a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent with a catalyst to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxydexibuprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to dexibuprofen.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dexibuprofen.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxydexibuprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and its role in modulating inflammatory pathways.
Medicine: Explored for its enhanced solubility and bioavailability, which may improve its therapeutic efficacy compared to dexibuprofen.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Hydroxydexibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The hydroxyl group may enhance its interaction with the enzyme, potentially increasing its potency.
Comparaison Avec Des Composés Similaires
Dexibuprofen: The parent compound, known for its anti-inflammatory and analgesic properties.
Ibuprofen: The racemic mixture of dexibuprofen and its enantiomer.
2-Hydroxyibuprofen: Another hydroxylated derivative of ibuprofen.
Uniqueness: 2-Hydroxydexibuprofen stands out due to its enhanced solubility and potential for improved bioavailability. The presence of the hydroxyl group may also confer additional pharmacological benefits, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
58534-39-7 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2S)-2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
UJHKVYPPCJBOSG-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


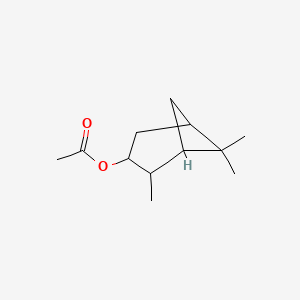
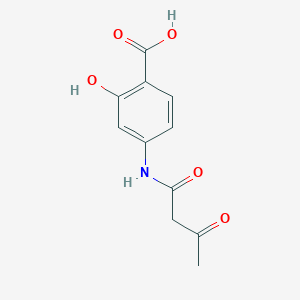
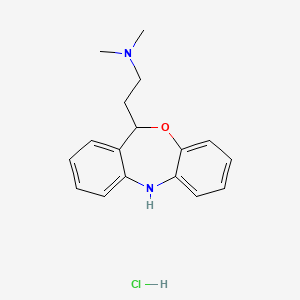
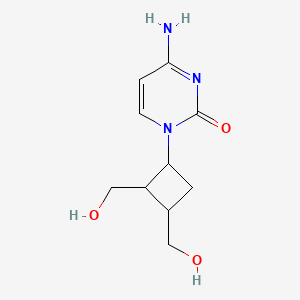
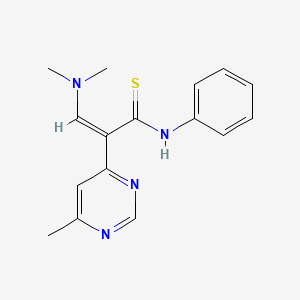
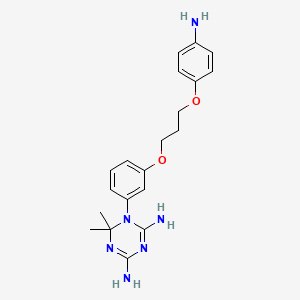
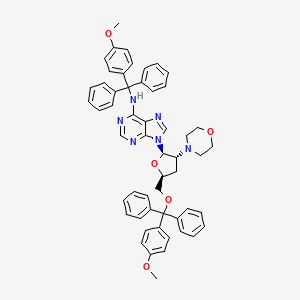
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
